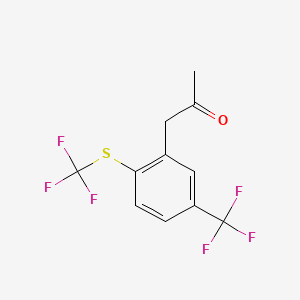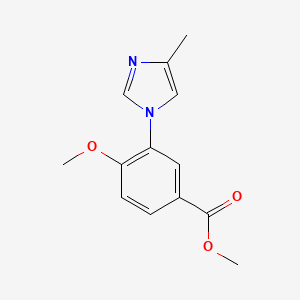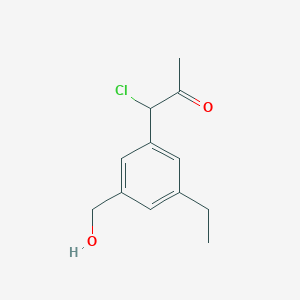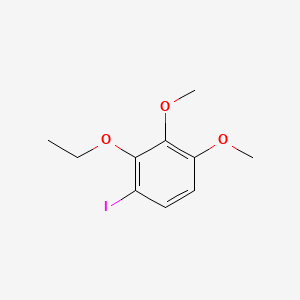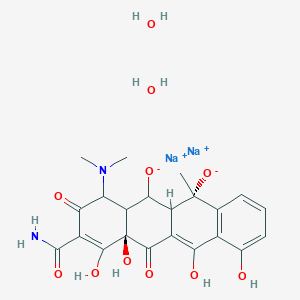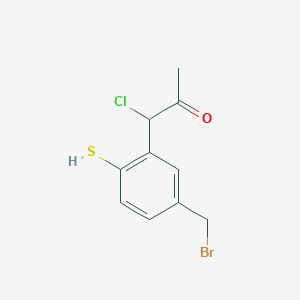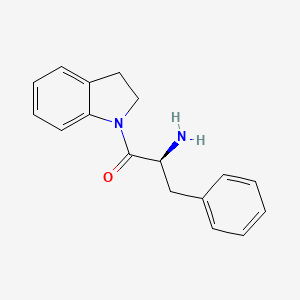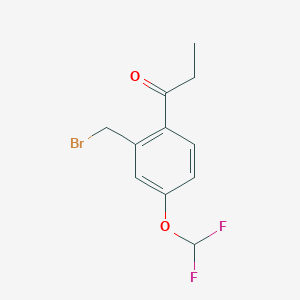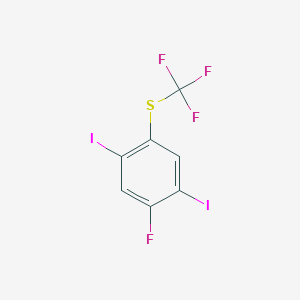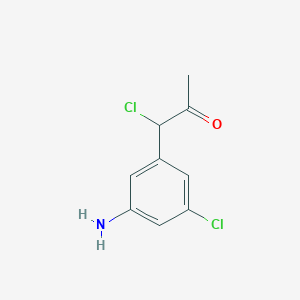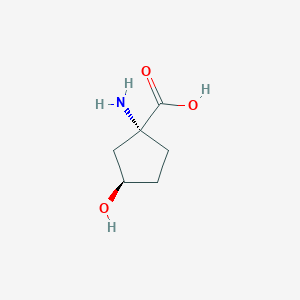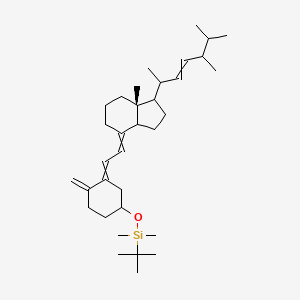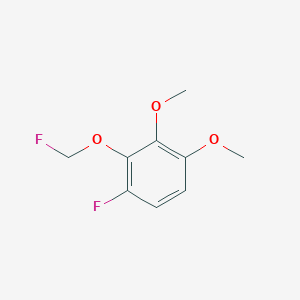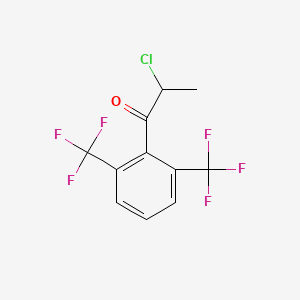
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,6-bis(trifluoromethyl)benzene with appropriate chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride or phosphorus pentachloride to introduce the chlorine atom into the propanone structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and specific temperature and pressure settings.
Analyse Chemischer Reaktionen
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloropropanone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C11H7ClF6O |
|---|---|
Molekulargewicht |
304.61 g/mol |
IUPAC-Name |
1-[2,6-bis(trifluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O/c1-5(12)9(19)8-6(10(13,14)15)3-2-4-7(8)11(16,17)18/h2-5H,1H3 |
InChI-Schlüssel |
VKBZAYJXIYWRCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


